HDAC-IN-49

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

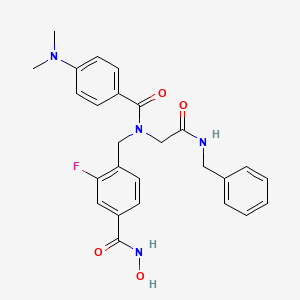

C26H27FN4O4 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

4-[[[2-(benzylamino)-2-oxoethyl]-[4-(dimethylamino)benzoyl]amino]methyl]-3-fluoro-N-hydroxybenzamide |

InChI |

InChI=1S/C26H27FN4O4/c1-30(2)22-12-10-19(11-13-22)26(34)31(17-24(32)28-15-18-6-4-3-5-7-18)16-21-9-8-20(14-23(21)27)25(33)29-35/h3-14,35H,15-17H2,1-2H3,(H,28,32)(H,29,33) |

InChI Key |

GBIQEYYBFBGNOZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N(CC2=C(C=C(C=C2)C(=O)NO)F)CC(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of HDAC-IN-49 in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of many cancers, including leukemia. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones and other non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression. The overexpression and aberrant activity of HDACs are frequently observed in hematological malignancies, contributing to the silencing of tumor suppressor genes and the promotion of leukemogenesis. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents. This technical guide provides a comprehensive overview of the mechanism of action of a novel peptoid-based HDAC inhibitor, HDAC-IN-49, in leukemia cells, with a focus on its core anti-leukemic activities.

Core Mechanism of Action: Pan-HDAC Inhibition

This compound is a potent, unselective inhibitor of Class I and IIb histone deacetylases. Its primary mechanism of action is the inhibition of these enzymes, leading to an increase in the acetylation of both histone and non-histone proteins. This alteration of the cellular acetylome disrupts various oncogenic processes in leukemia cells.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against key HDAC isoforms and its cytotoxic effects on various therapy-resistant leukemia cell lines have been quantitatively determined.

Table 1: this compound Inhibitory Activity (IC50)

| Target | IC50 (nM) |

| HDAC1 | 13 |

| HDAC2 | 14 |

| HDAC3 | 21 |

| HDAC4 | 1880 |

| HDAC6 | 10 |

Table 2: this compound Cytotoxic Activity (IC50)

| Leukemia Cell Line | IC50 (µM) |

| HAL01 | 0.375 |

| HL60 | 0.218 |

| Jurkat | 0.285 |

Induction of Apoptosis

A key anti-leukemic effect of this compound is the induction of programmed cell death, or apoptosis, in leukemia cells. Treatment with this compound leads to a significant increase in the apoptotic cell population.

Quantitative Data: Apoptosis Induction

In the HL60 acute myeloid leukemia cell line, treatment with this compound for 48 hours resulted in a dose-dependent increase in apoptosis.

Table 3: Apoptosis Induction in HL60 Cells (48h Treatment)

| Concentration of this compound | % of Apoptotic Cells |

| 1 µM | Significant increase |

| 5 µM | Significant increase |

Note: The primary literature reports a "significant apoptosis induction" without specifying the exact percentages.

Signaling Pathway: Apoptosis Induction

The induction of apoptosis by HDAC inhibitors generally involves the modulation of pro- and anti-apoptotic protein expression. While the specific pathways for this compound are still under investigation, the general mechanism for HDAC inhibitors involves the upregulation of pro-apoptotic proteins like Bim and Noxa, and the downregulation of anti-apoptotic proteins.

Caption: this compound induces apoptosis by inhibiting HDACs.

Modulation of Protein Acetylation

The direct consequence of HDAC inhibition by this compound is the hyperacetylation of cellular proteins. This has been demonstrated by the increased acetylation of histone H3 and α-tubulin, a non-histone substrate of HDAC6.

Quantitative Data: Protein Acetylation

Western blot analysis of HL60 cells treated with this compound for 24 hours showed a dose-dependent increase in the acetylation of histone H3 and α-tubulin.

Table 4: Protein Acetylation in HL60 Cells (24h Treatment)

| Concentration of this compound | Acetyl-Histone H3 Level | Acetyl-α-tubulin Level |

| 6 µM | Increased | Increased |

| 12 µM | Increased | Increased |

| 24 µM | Increased | Increased |

| 36 µM | Increased | Increased |

Experimental Workflow: Western Blot Analysis

The following diagram illustrates the general workflow for assessing protein acetylation changes in response to this compound treatment.

Cellular Pathways Affected by HDAC-IN-49: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDAC-IN-49 is a potent, non-selective histone deacetylase (HDAC) inhibitor demonstrating significant anti-leukemic properties with minimal cytotoxicity towards healthy cells. This document provides a comprehensive overview of the cellular pathways modulated by this compound, supported by quantitative data and detailed experimental methodologies. The primary cellular processes affected include the induction of apoptosis, cell cycle arrest, and the modulation of protein acetylation, specifically of histone H3 and α-tubulin. This guide serves as a technical resource for researchers investigating the therapeutic potential of this compound and other HDAC inhibitors.

Introduction to this compound

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. In various cancers, HDACs are often overexpressed, contributing to oncogenesis. HDAC inhibitors, such as this compound, counteract this by promoting hyperacetylation of histones, which relaxes chromatin and can lead to the re-expression of tumor suppressor genes. Beyond histones, HDACs also target other proteins involved in critical cellular processes; thus, their inhibition can induce cell cycle arrest, differentiation, and apoptosis.

This compound has emerged as a powerful unselective HDAC inhibitor with promising anti-cancer activities, particularly against therapy-resistant leukemia cell lines. Its mechanism of action is centered on the inhibition of multiple HDAC isoforms, leading to a cascade of cellular events that culminate in cancer cell death.

Quantitative Data

The inhibitory activity of this compound has been quantified against several HDAC isoforms and various leukemia cell lines. This data is crucial for understanding its potency and selectivity.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 13 |

| HDAC2 | 14 |

| HDAC3 | 21 |

| HDAC4 | 1880 |

| HDAC6 | 10 |

| [Data sourced from MedchemExpress.com] |

Table 2: Cytotoxic Activity of this compound against Leukemia Cell Lines

| Cell Line | IC50 (µM) |

| HAL01 | 0.375 |

| HL60 | 0.218 |

| Jurkat | 0.285 |

| [Data sourced from MedchemExpress.com] |

Core Cellular Pathways Affected by this compound

This compound impacts several critical cellular pathways that regulate cell fate and proliferation. The primary consequences of HDAC inhibition by this compound are the induction of apoptosis and cell cycle arrest, driven by changes in protein acetylation.

Induction of Apoptosis

HDAC inhibitors are known to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Treatment with this compound results in significant apoptosis in HL60 leukemia cells. This is achieved by altering the balance of pro- and anti-apoptotic proteins. For instance, HDAC inhibitors can upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Methodological & Application

Application Notes and Protocols for a Representative Histone Deacetylase (HDAC) Inhibitor in In Vitro Cell Culture

Disclaimer: Information regarding a specific compound designated "HDAC-IN-49" is not available in the public domain. The following application notes and protocols are a generalized guide for the in vitro use of a representative histone deacetylase (HDAC) inhibitor, based on established methodologies for this class of compounds. Researchers should optimize these protocols for their specific inhibitor and cell lines.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally resulting in the repression of gene transcription.[1][2] HDAC inhibitors are compounds that block the activity of these enzymes, causing an accumulation of acetylated histones, a more relaxed chromatin state, and altered gene expression.[1][3] This can lead to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells, making HDAC inhibitors a promising class of anti-cancer agents.[4][5] They are also being investigated for their therapeutic potential in other diseases, including neurodegenerative and inflammatory conditions.[3][6]

The primary mechanism of action for most HDAC inhibitors involves binding to the zinc ion within the catalytic domain of the HDAC enzyme, which blocks substrate access.[7][8] Beyond their effects on histones, HDAC inhibitors also impact the acetylation status of numerous non-histone proteins, including transcription factors and signaling molecules, thereby influencing a wide array of cellular processes.[5][7]

Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors can influence a multitude of signaling pathways critical for cell growth, survival, and differentiation. By altering the acetylation of key proteins, these inhibitors can modulate the activity of pathways such as:

-

Cell Cycle Control: HDAC inhibitors can upregulate the expression of cell cycle inhibitors like p21, leading to cell cycle arrest.[4][5]

-

Apoptosis: They can promote apoptosis by affecting the expression of pro- and anti-apoptotic proteins.[5]

-

PI3K/Akt/mTOR Pathway: Some compounds with HDAC inhibitory activity have been shown to suppress this critical survival pathway.[9]

-

NF-κB Signaling: HDACs are known to regulate the activity of NF-κB, a key transcription factor in inflammatory responses.[10]

-

Immune Checkpoint Regulation: HDAC inhibitors have been shown to upregulate the expression of PD-L1 and PD-L2 in some cancer cells, suggesting a role in modulating anti-tumor immunity.[2]

Caption: Generalized signaling pathway of HDAC inhibitors.

Quantitative Data for Representative HDAC Inhibitors

The following table summarizes publicly available data for various HDAC inhibitors to provide a reference for expected potency. IC50 values can vary significantly between different HDAC isoforms and cell lines.

| Compound Name | Target | IC50 Value (in HCT116 cells) | Reference |

| Trichostatin A | Pan-HDAC | 0.16 µM | [11] |

| Vorinostat (SAHA) | Pan-HDAC | 0.67 µM | [11] |

| Resveratrol | HDAC | 2.66 µM | [11] |

| Nafamostat | HDAC | 0.07 µM | [11] |

| Camostat | HDAC | 0.60 µM | [11] |

| Piceatannol | HDAC | 4.18 µM (in hNSCs) | [12] |

Experimental Protocols

The following are detailed, generalized protocols for in vitro experiments using a representative HDAC inhibitor.

Cell Culture and Seeding

-

Cell Lines: Select appropriate cancer or normal cell lines for your study. Examples from literature include A2780 (ovarian cancer)[13], HCT116 (colon cancer)[12], and various melanoma cell lines.[2]

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and recover for 24 hours before treatment.

-

Preparation and Application of HDAC Inhibitor

-

Stock Solution: Prepare a high-concentration stock solution of the HDAC inhibitor in a suitable solvent (e.g., DMSO). Store the stock solution at -20°C or as recommended by the supplier.

-

Working Solutions: On the day of the experiment, prepare fresh serial dilutions of the HDAC inhibitor in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and controls (typically ≤ 0.1%).

-

Treatment:

-

Remove the old medium from the cultured cells.

-

Add the medium containing the desired concentrations of the HDAC inhibitor.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Downstream Assays

-

After the treatment period, add the viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., acetylated histones, p21, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Following treatment, extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).[13]

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes for your genes of interest (e.g., CDKN1A (p21), BAX, BCL2).

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).

-

Calculate the fold change in gene expression using the ΔΔCt method.

Caption: General experimental workflow for in vitro HDAC inhibitor testing.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Harnessing the HDAC–histone deacetylase enzymes, inhibitors and how these can be utilised in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HDAC Inhibitors in Neurodegenerative Disease Research

A Comprehensive Overview in the Absence of Specific Data for HDAC-IN-49

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression.[2][3] In the context of neurodegenerative diseases, dysregulation of HDAC activity has been implicated in the pathogenesis of Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS).[1][4][5][6] Consequently, HDAC inhibitors have emerged as a promising therapeutic strategy to counteract these pathological processes.[1][7] These small molecules aim to restore transcriptional balance, exert neuroprotective effects, and improve neuronal function.[1][7]

While specific data for a compound designated "this compound" is not available in the public domain, this document provides a comprehensive overview of the applications of HDAC inhibitors as a class in neurodegenerative disease research. The following sections detail their mechanism of action, summarize key preclinical findings, provide representative experimental protocols, and visualize relevant biological pathways.

Mechanism of Action of HDAC Inhibitors

HDAC inhibitors exert their therapeutic effects through multiple mechanisms:

-

Histone Hyperacetylation and Transcriptional Regulation: By inhibiting HDACs, these compounds increase histone acetylation, leading to a more relaxed chromatin state and the transcriptional activation of genes involved in neuronal survival, synaptic plasticity, and neuroprotection.[1][8] Key target genes include Brain-Derived Neurotrophic Factor (BDNF) and B-cell lymphoma 2 (Bcl-2).[1][4]

-

Acetylation of Non-Histone Proteins: HDACs also deacetylate non-histone proteins. Their inhibition can therefore affect the function of various cellular proteins, including transcription factors and cytoskeletal proteins like tubulin.[9][10] For instance, inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can improve microtubule-based transport, a process often impaired in neurodegenerative diseases.[9]

-

Anti-inflammatory Effects: HDAC inhibitors have been shown to possess anti-inflammatory properties by down-regulating the expression of pro-inflammatory factors.[1]

-

Neuroprotective Effects: They can protect neurons from various insults, including excitotoxicity and oxidative stress.[1][11]

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of various HDAC inhibitors in models of neurodegenerative diseases.

Table 1: Effects of HDAC Inhibitors in Alzheimer's Disease Models

| Compound | Model | Key Findings | Reference |

| Vorinostat | HDAC2 overexpressing mice | Ameliorated memory impairment | [1] |

| CM-695 (HDAC6/PDE9 inhibitor) | Tg2576 mice | Improved memory, increased HSP70 and GRP78, reduced brain Aβ | [4] |

| Valproic Acid, Sodium Butyrate, Vorinostat | APPswe/PS1dE9 mice | Restored contextual memory | [12] |

Table 2: Effects of HDAC Inhibitors in Parkinson's Disease Models

| Compound | Model | Key Findings | Reference |

| Phenylbutyrate | MPTP model | Increased DJ-1 expression, rescued cells from oxidative stress | [11] |

| SIRT2 inhibitors | In vitro and Drosophila models | Reduced α-synuclein toxicity, neuroprotection against dopaminergic cell death | [11] |

| MC1568 (Class IIa HDAC inhibitor) | Cellular models | Neuroprotective effects, promoted neurite growth | [13] |

Table 3: Effects of HDAC Inhibitors in Huntington's Disease Models

| Compound | Model | Key Findings | Reference |

| RGFP109 (HDAC1/3 inhibitor) | R6/1 mice | Modest improvement in motor skill learning and coordination | [5] |

| HDACi 4b (Pimelic diphenylamide) | R6/2300Q transgenic mice | Improved motor performance, attenuated brain atrophy, partially ameliorated gene expression alterations | [14] |

Table 4: Effects of HDAC Inhibitors in ALS Models

| Compound | Model | Key Findings | Reference |

| Trichostatin A | SOD1 G93A mice | Delayed disease progression, increased survival | [4] |

| Sodium Phenylbutyrate | G93A transgenic mice | Extended survival, improved clinical and neuropathological phenotypes | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to evaluate the efficacy of HDAC inhibitors in neurodegenerative disease research.

Protocol 1: Western Blot Analysis for Histone Acetylation

Objective: To determine the effect of an HDAC inhibitor on the acetylation levels of specific histone proteins (e.g., H3, H4) in cell or tissue lysates.

Materials:

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

Secondary antibody (HRP-conjugated)

-

Cell or tissue lysates

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Treat cells or animals with the HDAC inhibitor or vehicle control. Harvest cells or tissues and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C. A separate membrane should be incubated with an antibody against the total histone as a loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Protocol 2: Morris Water Maze for Cognitive Function Assessment in Rodent Models of AD

Objective: To assess spatial learning and memory in rodent models of Alzheimer's disease following treatment with an HDAC inhibitor.

Materials:

-

Circular water tank (1.5-2 m diameter) filled with opaque water

-

Submerged platform

-

Video tracking system

-

Rodent models of AD (e.g., Tg2576 mice)

-

HDAC inhibitor and vehicle control

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 1 hour before each session.

-

Treatment: Administer the HDAC inhibitor or vehicle control to the animals according to the study design.

-

Acquisition Phase (4-5 days):

-

Place the submerged platform in a fixed quadrant of the tank.

-

Gently release each mouse into the water facing the wall at one of four starting positions.

-

Allow the mouse to swim and find the platform for a maximum of 60 seconds.

-

If the mouse fails to find the platform, guide it to the platform and allow it to stay there for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length using the video tracking system.

-

Perform 4 trials per day for each mouse.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the platform from the tank.

-

Place the mouse in the tank and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

-

Data Analysis: Analyze the escape latencies during the acquisition phase and the parameters from the probe trial to assess learning and memory.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of HDAC inhibitors in neurodegenerative disease research.

Caption: Mechanism of action of HDAC inhibitors in neurodegeneration.

Caption: General experimental workflow for evaluating HDAC inhibitors.

References

- 1. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding histone deacetylation in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]

- 5. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]

- 6. Histone deacetylase 4 protects from denervation and skeletal muscle atrophy in a murine model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. oatext.com [oatext.com]

- 9. Targeting Huntington’s disease through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Targeting Histone Deacetylases: A Novel Approach in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. scholars.mssm.edu [scholars.mssm.edu]

Troubleshooting & Optimization

How to improve the solubility of HDAC-IN-49

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of HDAC-IN-49.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on the general characteristics of histone deacetylase (HDAC) inhibitors, the recommended solvent for initial solubilization of this compound is dimethyl sulfoxide (DMSO). Many small molecule inhibitors, including those in the HDAC inhibitor class, exhibit good solubility in DMSO. For a similar compound, Hdac-IN-51, a solubility of ≥ 100 mg/mL in DMSO has been reported, suggesting DMSO is a suitable starting solvent for this compound as well.

Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media for my cell-based assays. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous buffers is a common issue for poorly water-soluble compounds. To address this, you can try several approaches:

-

Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.

-

Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.

-

Use a surfactant: Pluronic F-68 or Tween® 80 can be added to the aqueous medium at a low concentration (e.g., 0.01-0.1%) to help maintain the solubility of the compound.

-

Prepare a fresh dilution: Always prepare the final dilution immediately before use to minimize the time for precipitation to occur.

Q3: Can I use other organic solvents to dissolve this compound?

A3: While DMSO is the primary recommendation, other organic solvents such as ethanol or dimethylformamide (DMF) may also be effective. However, the compatibility of these solvents with your specific experimental setup, particularly cell-based assays, must be carefully considered due to potential cytotoxicity. It is recommended to perform a solvent tolerance test with your cells before proceeding with experiments.

Troubleshooting Guide: Improving this compound Solubility

If you are experiencing persistent solubility issues with this compound, this guide provides a systematic approach to identify an optimal solubilization strategy.

Initial Solubility Assessment

The first step is to systematically assess the solubility of this compound in various solvents.

Experimental Protocol: Small-Scale Solubility Testing

-

Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate, clear vials.

-

Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list in the table below.

-

Mixing: Vortex each vial vigorously for 1-2 minutes.

-

Observation: Visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL).

-

Sonication (if necessary): If the compound has not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Gentle heating (to 37°C) can also be applied.

-

Re-observation: After sonication/warming, visually inspect the solution again.

-

Documentation: Record your observations for each solvent.

Table 1: Recommended Solvents for Initial Solubility Testing

| Solvent | Expected Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | High | Primary recommended solvent. |

| Dimethylformamide (DMF) | Moderate to High | Can be a suitable alternative to DMSO. |

| Ethanol (100%) | Low to Moderate | May require warming. |

| Phosphate-Buffered Saline (PBS) | Low | Expected to have poor solubility. |

Strategies for Enhancing Aqueous Solubility

For experiments requiring the use of aqueous buffers, the following strategies can be employed to improve the solubility of this compound.

**

HDAC-IN-49 stability issues in long-term experiments

Welcome to the technical support center for HDAC-IN-49. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues and offer troubleshooting strategies for long-term experiments involving this potent HDAC inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, non-selective histone deacetylase (HDAC) inhibitor. It demonstrates significant activity against HDAC1, HDAC2, HDAC3, and HDAC6, with IC50 values in the low nanomolar range, and a lower potency against HDAC4. Its primary mechanism of action is the inhibition of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation can induce various cellular responses, including apoptosis and cell cycle arrest in cancer cells. For instance, in HL60 leukemia cells, treatment with this compound leads to a dose-dependent increase in the acetylation of α-tubulin and histone 3 (H3).

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: While specific stability data for this compound is not publicly available, general best practices for small molecule inhibitors should be followed. Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. It is advisable to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. If the compound is light-sensitive, it should be protected from light.

Q3: I am observing inconsistent results in my long-term experiments with this compound. What could be the cause?

A3: Inconsistent results in long-term experiments can stem from several factors, with compound stability being a primary concern. Small molecule inhibitors can degrade in cell culture media over time, especially at 37°C. Other potential causes include variations in cell culture conditions (e.g., cell passage number, confluency), and inconsistent sample handling. It is also crucial to consider the possibility of the inhibitor degrading into inactive or even toxic byproducts.

Q4: How can I assess the stability of this compound in my specific experimental setup?

A4: You can perform a stability study by incubating this compound in your cell culture medium at 37°C over a time course that mimics your experiment (e.g., 0, 2, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the intact compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine the half-life of this compound in your experimental conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during long-term experiments with this compound.

| Issue | Possible Cause | Suggested Solution |

| Decreased compound efficacy over time | The compound may be degrading in the cell culture medium at 37°C. | Perform a stability test of this compound in your specific cell culture medium. Consider replenishing the medium with fresh compound at regular intervals during long-term experiments. |

| The compound may be metabolized by the cells into less active or inactive forms. | Analyze cell lysates over time to detect potential metabolites of this compound. | |

| High variability between experimental replicates | Inconsistent sample handling and processing. | Ensure precise and consistent timing for all experimental steps, including compound addition and sample collection. |

| Incomplete solubilization of the compound in the stock solution or culture medium. | Confirm the complete dissolution of this compound in your solvent and ensure proper mixing when diluting into the culture medium. | |

| Unexpected cytotoxicity | The compound may be degrading into toxic byproducts. | Test the stability of this compound in the culture medium. If degradation is observed, try to identify the degradation products and assess their toxicity. |

| The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a solvent-only control. | |

| Off-target effects of the inhibitor at high concentrations. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your experiments. It is generally recommended to use inhibitors at concentrations below 10 µM in cell-based assays to avoid non-specific effects. |

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a standard cell culture medium over time.

Materials:

-

This compound

-

Anhydrous DMSO

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

24-well tissue culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

HPLC or LC-MS system for analysis

Procedure:

-

Prepare a stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare working solution: Dilute the stock solution in the cell culture medium to a final working concentration (e.g., 10 µM).

-

Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well plate. As a control, add 1 mL of medium with the same final DMSO concentration but without the inhibitor.

-

Time points: Incubate the plate at 37°C in a humidified incubator. Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours).

-

Sample processing: Immediately after collection, stop any potential degradation by flash-freezing the samples in liquid nitrogen or by adding a quenching solution. Store samples at -80°C until analysis.

-

Analysis: Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.

-

Data analysis: Calculate the percentage of the remaining this compound at each time point relative to the 0-hour time point.

Visualizations

Signaling Pathway

HDAC-IN-49 degradation and how to prevent it

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of HDAC-IN-49.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and what are its main degradation pathways?

A1: this compound is a potent peptoid-based histone deacetylase (HDAC) inhibitor.[1] While specific stability data for this compound is not extensively published, based on its chemical structure containing a hydroxamic acid moiety, a peptoid backbone, and aromatic rings, it is susceptible to several degradation pathways:

-

Hydrolysis: The hydroxamic acid group is prone to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.[2][3] This is a common metabolic pathway for hydroxamic acid-containing drugs and can also occur in aqueous buffer solutions, especially at non-neutral pH.[2]

-

Oxidation: The hydroxamic acid moiety can be susceptible to oxidation.[2]

-

Photodegradation: The presence of aromatic rings in the structure of this compound suggests a potential for photodegradation upon exposure to light, particularly UV radiation.[4][5]

-

Enzymatic Degradation: If used in cell-based assays or in vivo, esterases present in plasma or cell lysates can hydrolyze the hydroxamic acid.[6][7]

Q2: I am seeing variable IC50 values for this compound in my experiments. Could this be due to degradation?

A2: Yes, inconsistent IC50 values can be a strong indicator of compound degradation. Degradation of this compound, particularly the hydrolysis of the active hydroxamic acid group to the less active carboxylic acid, would lead to a decrease in potency and thus, an apparent increase and variability in the measured IC50 value.[8] To troubleshoot this, it is crucial to prepare fresh stock solutions and working solutions for each experiment and to minimize the time the compound spends in aqueous assay buffers.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the integrity and stability of this compound, the following storage and handling procedures are recommended:

-

Solid Compound: Store the solid form of this compound at -20°C or -80°C, protected from light.

-

Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous organic solvent, such as DMSO. These stock solutions should be stored in tightly sealed vials at -80°C and protected from light. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid prolonged storage of dilute aqueous solutions.

Q4: How can I prepare my working solutions to minimize degradation during an experiment?

A4: To minimize degradation when preparing working solutions for your assays:

-

Use anhydrous DMSO to prepare high-concentration stock solutions.

-

For aqueous-based assays, dilute the DMSO stock solution into the final assay buffer immediately before use.

-

Minimize the final concentration of DMSO in your assay to avoid solvent effects (typically ≤ 0.5%).

-

Ensure the pH of your final assay buffer is neutral and stable throughout the experiment, as hydroxamic acids are more susceptible to hydrolysis at acidic or basic pH.[3]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Loss of compound activity over time | Degradation of this compound in solution. | Prepare fresh stock and working solutions for each experiment. Avoid storing dilute aqueous solutions. Aliquot stock solutions to minimize freeze-thaw cycles. |

| High background signal in fluorescence-based assays | Autofluorescence of the compound or its degradation products. | Run a control experiment with the compound in the assay buffer without the enzyme to measure its intrinsic fluorescence. |

| Precipitation of the compound in aqueous buffer | Low aqueous solubility of this compound. | Ensure the final concentration of DMSO from the stock solution is sufficient to maintain solubility, but not high enough to interfere with the assay. Sonication may help to dissolve the compound. |

| Inconsistent results between experimental replicates | Inconsistent compound concentration due to degradation or poor handling. | Follow strict protocols for compound handling, including using calibrated pipettes and ensuring complete dissolution of the compound. Protect solutions from light. |

Data Presentation

Table 1: Representative Stability of this compound Under Various Conditions (Hypothetical Data)

| Condition | Incubation Time (hours) | Remaining this compound (%) | Primary Degradation Product |

| Aqueous Buffer (pH 5.0) at 37°C | 24 | 65% | Carboxylic Acid Derivative |

| Aqueous Buffer (pH 7.4) at 37°C | 24 | 92% | Carboxylic Acid Derivative |

| Aqueous Buffer (pH 9.0) at 37°C | 24 | 78% | Carboxylic Acid Derivative |

| DMSO Stock at -20°C | 168 (1 week) | >99% | Not Detected |

| Aqueous Buffer (pH 7.4) at 4°C, protected from light | 24 | 98% | Carboxylic Acid Derivative |

| Aqueous Buffer (pH 7.4) at RT, exposed to ambient light | 8 | 85% | Photodegradation Products |

Note: This data is illustrative and based on the known chemical liabilities of the functional groups in this compound. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Assessing the Hydrolytic Stability of this compound

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare aqueous buffers at pH 5.0, 7.4, and 9.0.

-

-

Incubation:

-

Dilute the this compound stock solution into each buffer to a final concentration of 100 µM.

-

Incubate the solutions at 37°C.

-

-

Time Points:

-

Collect aliquots at 0, 2, 4, 8, and 24 hours.

-

-

Analysis:

-

Immediately quench the reaction by adding an equal volume of acetonitrile.

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) to quantify the remaining parent compound and identify major degradation products.

-

-

Data Interpretation:

-

Plot the percentage of remaining this compound against time for each pH condition to determine the rate of degradation.

-

Protocol 2: Assessing the Photostability of this compound

-

Preparation of Solutions:

-

Prepare a 100 µM solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

-

Exposure:

-

Divide the solution into two sets of transparent vials.

-

Expose one set to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectrum).

-

Wrap the second set in aluminum foil to serve as a dark control.

-

-

Incubation:

-

Incubate both sets at a constant temperature.

-

-

Time Points:

-

Collect aliquots from both light-exposed and dark control samples at various time points.

-

-

Analysis:

-

Analyze the samples by HPLC-UV or LC-MS.

-

-

Data Interpretation:

-

Compare the degradation profiles of the light-exposed samples to the dark controls to determine the extent of photodegradation.

-

Mandatory Visualization

Caption: Potential degradation pathways of this compound.

Caption: Workflow for assessing the stability of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Head-to-Head Showdown: HDAC-IN-49 Versus Vorinostat (SAHA) in Preclinical Models

In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed comparison of a novel inhibitor, HDAC-IN-49, and the FDA-approved drug Vorinostat (SAHA), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies based on available preclinical data.

Unveiling the Inhibitors: Chemical Structure and Target Specificity

This compound is a recently developed, potent, and unselective HDAC inhibitor. Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a well-established pan-HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma (CTCL). Both compounds share the characteristic pharmacophore of HDAC inhibitors: a zinc-binding group that chelates the zinc ion in the active site of HDAC enzymes, a linker region, and a cap group that interacts with the rim of the active site.

In Vitro Efficacy: A Comparative Analysis

The inhibitory activity of this compound and Vorinostat against various HDAC isoforms has been characterized, with the half-maximal inhibitory concentration (IC50) values serving as a key metric for potency.

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) |

| This compound | 13 | 14 | 21 | 1880 | 10 |

| Vorinostat (SAHA) | 10 | - | 20 | - | - |

Note: Data for Vorinostat against HDAC2, HDAC4, and HDAC6 was not consistently available in the reviewed literature under the same experimental conditions.

This compound demonstrates low nanomolar potency against Class I HDACs (HDAC1, 2, and 3) and the Class IIb HDAC6. Notably, its inhibitory activity against HDAC4, a Class IIa HDAC, is significantly lower. Vorinostat is a potent inhibitor of Class I HDACs, with reported IC50 values of 10 nM and 20 nM for HDAC1 and HDAC3, respectively. It is also known to inhibit Class II HDACs.

Cellular Activity: Anti-Proliferative and Pro-Apoptotic Effects

Both this compound and Vorinostat have demonstrated potent anti-cancer effects in preclinical studies, primarily through the induction of cell cycle arrest and apoptosis.

This compound has shown significant cytotoxic potential against various therapy-resistant leukemia cell lines. It induces apoptosis and leads to an increase in the acetylation of α-tubulin and histone H3 in HL60 leukemia cells.

Vorinostat is known to induce cell cycle arrest and/or apoptosis in some transformed cells. Its mechanism of action involves the accumulation of acetylated histones, leading to changes in gene expression that promote anti-proliferative and pro-apoptotic pathways.

Signaling Pathway of HDAC Inhibitors

The primary mechanism of action for both this compound and Vorinostat involves the inhibition of HDAC enzymes, leading to an increase in histone and non-histone protein acetylation. This alters chromatin structure and gene expression, ultimately resulting in anti-tumor effects.

Caption: General signaling pathway of HDAC inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of HDAC inhibitors.

In Vitro HDAC Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC4, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trichostatin A and trypsin in developer buffer)

-

Test compounds (this compound, Vorinostat) dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or DMSO (vehicle control).

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of HDAC inhibitors on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HL60, Jurkat)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (this compound, Vorinostat) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well clear microplates

-

Spectrophotometric microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth.

Western Blotting for Histone Acetylation

Objective: To detect changes in the acetylation levels of histone proteins following treatment with HDAC inhibitors.

Materials:

-

Cancer cell lines

-

Test compounds (this compound, Vorinostat)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compounds or DMSO for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of acetylated proteins, normalizing to the total protein levels.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating and comparing the efficacy of HDAC inhibitors.

Caption: A typical experimental workflow for comparing HDAC inhibitors.

Conclusion

Both this compound and Vorinostat are potent pan-HDAC inhibitors with demonstrated anti-cancer activity in preclinical models. This compound shows promising low nanomolar potency against several key HDAC isoforms. A direct, head-to-head comparative study under identical experimental conditions would be invaluable for a definitive assessment of their relative efficacy. The provided data and protocols offer a solid foundation for researchers to design and conduct further investigations into the therapeutic potential of these and other novel HDAC inhibitors.

A Guide to Evaluating the Cross-Reactivity of Novel Histone Deacetylase (HDAC) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The development of isoform-selective histone deacetylase (HDAC) inhibitors is a critical goal in drug discovery to minimize off-target effects and enhance therapeutic efficacy. While numerous HDAC inhibitors have been developed, understanding their cross-reactivity with other HDAC isoforms is paramount. This guide provides a framework for comparing the performance of a novel HDAC inhibitor, exemplified here as "HDAC-IN-49," against other established inhibitors with varying selectivity profiles. The methodologies and data presentation formats provided herein can be adapted to evaluate any new chemical entity targeting the HDAC family of enzymes.

Comparative Selectivity Profile of HDAC Inhibitors

A crucial step in characterizing a new HDAC inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of HDAC isoforms. This allows for a direct comparison of its potency and selectivity against known inhibitors. The table below presents a sample comparison of a pan-HDAC inhibitor (Vorinostat), a Class I-selective inhibitor (MS-275), and a more isoform-selective inhibitor (ACY-738), providing a benchmark for evaluating a new compound like this compound.

| HDAC Isoform | Vorinostat (SAHA) IC50 (nM) | MS-275 (Entinostat) IC50 (nM) | ACY-738 IC50 (nM) | This compound IC50 (nM) |

| Class I | Data to be determined | |||

| HDAC1 | 20 | 80 | 1,700 | |

| HDAC2 | 30 | 470 | 2,000 | |

| HDAC3 | 60 | 1,700 | 4 |

A Structural Showdown: Unraveling the Differences Between HDAC-IN-49 and Other Hydroxamate-Based HDAC Inhibitors

For Immediate Release

In the intricate landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Among these, hydroxamate-based inhibitors are a well-established group, characterized by a common zinc-binding motif. This guide provides a detailed comparison of a novel peptoid-based inhibitor, HDAC-IN-49, with three clinically approved hydroxamate-based HDAC inhibitors: Vorinostat (SAHA), Panobinostat (LBH589), and Belinostat (PXD101). We delve into their structural nuances, inhibitory profiles, and the signaling pathways they modulate, offering valuable insights for researchers and drug development professionals.

Unveiling the Molecular Architectures

At the core of their function, all four inhibitors share a critical pharmacophore: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the HDAC enzyme. The hydroxamic acid moiety serves as the ZBG, chelating the zinc ion in the active site and thereby blocking the enzyme's catalytic activity. However, significant variations in their cap groups and linker regions give rise to distinct pharmacological properties.

This compound, a recently developed peptoid-based inhibitor, presents a unique structural framework. Its cap group is a complex peptoid structure, which offers a larger surface for interaction with the rim of the HDAC active site. This is in contrast to the more traditional cap groups of the other inhibitors: a simple phenyl group in Vorinostat, an indole-containing moiety in Panobinostat, and a sulfonamide-bearing phenyl ring in Belinostat. These differences in the cap group are a key determinant of isoform selectivity and overall potency.

The linker region, which connects the cap group to the zinc-binding hydroxamate, also varies in length and flexibility among these compounds. These variations influence the inhibitor's ability to position its ZBG optimally within the catalytic tunnel of different HDAC isoforms.

Table 1: Structural Comparison of Hydroxamate-Based HDAC Inhibitors

| Inhibitor | Cap Group | Linker | Zinc-Binding Group |

| This compound | Peptoid-based (N-substituted glycine oligomer) | Fluorinated alkane chain | Hydroxamic Acid |

| Vorinostat (SAHA) | Phenylamino | Heptanediamide | Hydroxamic Acid |

| Panobinostat (LBH589) | (2-Methyl-1H-indol-3-yl)ethylamino]methyl]phenyl | Propenamide | Hydroxamic Acid |

| Belinostat (PXD101) | (Phenylsulfamoyl)phenyl | Acrylamide | Hydroxamic Acid |

A Quantitative Look at Inhibitory Potency and Selectivity

The true measure of an HDAC inhibitor's potential lies in its potency and selectivity against the various HDAC isoforms. This compound has demonstrated potent, unselective inhibition against several Class I and IIb HDACs.[1] This broad activity profile is shared with Panobinostat, which is also known as a pan-HDAC inhibitor.[2] Vorinostat and Belinostat are also generally considered pan-inhibitors, though with some variations in their potency against different isoforms.

The table below summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against a panel of HDAC isoforms, providing a clear comparison of their relative potencies and selectivity profiles.

Table 2: Comparative Inhibitory Activity (IC50, nM) of HDAC Inhibitors

| HDAC Isoform | This compound[1] | Vorinostat (SAHA)[3] | Panobinostat (LBH589)[2] | Belinostat (PXD101) |

| Class I | ||||

| HDAC1 | 13 | 10 | <13.2 | ~27 (HeLa extract)[4] |

| HDAC2 | 14 | - | <13.2 | - |

| HDAC3 | 21 | 20 | <13.2 | - |

| HDAC8 | - | - | mid-nM | - |

| Class IIa | ||||

| HDAC4 | 1880 | - | mid-nM | - |

| HDAC5 | - | - | <13.2 | - |

| HDAC7 | - | - | mid-nM | - |

| HDAC9 | - | - | <13.2 | - |

| Class IIb | ||||

| HDAC6 | 10 | - | <13.2 | - |

| HDAC10 | - | - | <13.2 | - |

| Class IV | ||||

| HDAC11 | - | - | <13.2 | - |

Experimental Protocols: Measuring HDAC Inhibition

The determination of IC50 values is a critical step in the evaluation of HDAC inhibitors. A widely used method is the fluorometric assay, which provides a sensitive and high-throughput means of measuring enzyme activity.

Generalized Fluorometric HDAC Activity Assay Protocol:

-

Reagent Preparation: Recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorescent reporter), assay buffer, and a developer solution are prepared.

-

Inhibitor Dilution: The test compound (e.g., this compound) is serially diluted to a range of concentrations.

-

Enzyme Reaction: The HDAC enzyme is pre-incubated with the diluted inhibitor or vehicle control in a 96-well plate.

-

Substrate Addition: The fluorogenic substrate is added to initiate the deacetylation reaction. The plate is incubated at 37°C.

-

Development: The developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorescent reporter, is added to each well.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence signal is proportional to the HDAC activity. The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Modulating Cellular Signaling Pathways

HDAC inhibitors exert their anti-cancer effects by altering the acetylation status of both histone and non-histone proteins, leading to the modulation of various signaling pathways critical for cancer cell survival, proliferation, and apoptosis.

A key mechanism of action for these inhibitors is the induction of apoptosis, or programmed cell death. By inhibiting HDACs, these compounds can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, HDAC inhibition has been shown to increase the expression of pro-apoptotic BH3-only proteins like Bim and Bid, and to upregulate the expression of death receptors such as DR4 and DR5, sensitizing cancer cells to apoptotic signals.[5]

Furthermore, HDAC inhibitors can induce cell cycle arrest, often at the G1/S or G2/M checkpoints, by upregulating the expression of cyclin-dependent kinase inhibitors such as p21 and p27.[6] This prevents cancer cells from progressing through the cell cycle and ultimately leads to a halt in proliferation.

Conclusion

This compound, with its distinct peptoid-based structure, represents an interesting development in the field of hydroxamate-based HDAC inhibitors. While it shares the pan-inhibitory profile of established drugs like Panobinostat, its unique cap group may offer different opportunities for future drug design and optimization. The comparative data presented here underscores the subtle yet significant structural differences that can lead to variations in potency and selectivity among HDAC inhibitors. A deeper understanding of these structure-activity relationships will be crucial for the development of next-generation HDAC inhibitors with improved therapeutic indices and tailored isoform specificities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. mblbio.com [mblbio.com]

- 5. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.